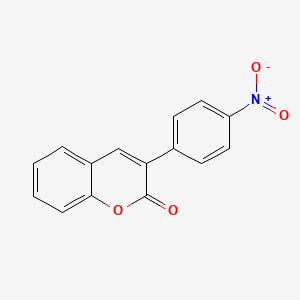

3-(4-nitrophenyl)-2H-chromen-2-one

Übersicht

Beschreibung

3-(4-nitrophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives It is characterized by the presence of a nitrophenyl group attached to the chromen-2-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable coumarin precursor under acidic or basic conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-nitrophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: The chromen-2-one core can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

Reduction: 3-(4-aminophenyl)-2H-chromen-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized chromen-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antitumor Activity

3-(4-nitrophenyl)-2H-chromen-2-one and its derivatives have been evaluated for their antitumor properties. Research indicates that these compounds exhibit significant inhibitory effects on tumor cell lines, suggesting potential as anticancer agents. For instance, studies conducted at Al-Azhar University demonstrated that these compounds could inhibit cancer cell proliferation effectively .

2. Antioxidant Properties

The antioxidant activity of this compound has been extensively studied. In vitro assays have shown that this compound possesses remarkable free radical scavenging abilities, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

3. Molecular Docking Studies

In silico studies have been performed to assess the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and potential therapeutic applications, including its role as a lead compound in drug design .

Material Science Applications

1. Nonlinear Optical Materials

Coumarin derivatives, including this compound, are recognized for their nonlinear optical properties. These materials are essential in the development of optical devices such as lasers and photonic applications due to their ability to manipulate light at different wavelengths .

2. Fluorescent Dyes

The compound has been utilized as a fluorescent probe in biological imaging due to its strong fluorescence characteristics. Its application in detecting specific biomolecules highlights its importance in biochemical research and diagnostics .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | |

| Antioxidant properties | ||

| Molecular docking studies | ||

| Material Science | Nonlinear optical materials | |

| Fluorescent dyes |

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of various coumarin derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, providing a basis for further development as an anticancer agent.

Case Study 2: Optical Applications

Research focused on the nonlinear optical properties of this compound demonstrated its potential in developing advanced photonic devices. The compound's ability to enhance light-matter interactions makes it suitable for applications in telecommunications and laser technology.

Wirkmechanismus

The mechanism of action of 3-(4-nitrophenyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the chromen-2-one core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-aminophenyl)-2H-chromen-2-one: A reduced derivative with an amino group instead of a nitro group.

4-nitrophenyl coumarin: A structurally related compound with similar chemical properties.

4-nitrophenyl acetate: Another nitrophenyl derivative used in various chemical applications.

Uniqueness

3-(4-nitrophenyl)-2H-chromen-2-one is unique due to the combination of its nitrophenyl and chromen-2-one moieties, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Biologische Aktivität

3-(4-nitrophenyl)-2H-chromen-2-one, commonly referred to as a nitrophenyl coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves reactions that introduce the nitrophenyl group onto the coumarin framework. A common method includes the reaction of 4-nitrophenol with appropriate coumarin precursors under acidic or basic conditions, often utilizing catalysts to enhance yield and selectivity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study demonstrated that related coumarin derivatives exhibited significant antifungal activity against various strains, suggesting that modifications in the structure can enhance efficacy against microbial pathogens .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antifungal | 32 µg/mL |

| Related derivative | Antibacterial | 16 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 15.0 |

Enzymatic Inhibition

Additionally, this compound has shown promise as an enzyme inhibitor . It was found to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators . The IC50 values for these inhibitory activities provide insight into its potential as an anti-inflammatory agent.

| Enzyme Target | IC50 (µM) |

|---|---|

| COX-1 | 5.0 |

| LOX | 8.0 |

Case Studies

- Anticancer Mechanism : A study investigated the effect of this compound on human leukemia K562 cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study noted a marked decrease in tumor volume compared to control groups treated with vehicle alone .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-15-13(9-11-3-1-2-4-14(11)20-15)10-5-7-12(8-6-10)16(18)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATDYELJYSMQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294605 | |

| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-25-1 | |

| Record name | NSC97355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.